molecular formula C7H11NO2 B571042 N-hydroxycyclohex-2-ene-1-carboxamide CAS No. 119185-78-3

N-hydroxycyclohex-2-ene-1-carboxamide

Cat. No.: B571042
CAS No.: 119185-78-3
M. Wt: 141.17
InChI Key: FQSITJUUKDDSLU-UHFFFAOYSA-N
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Description

N-Hydroxycyclohex-2-ene-1-carboxamide is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound serves as a key precursor in the rapid, short-cut synthesis of novel carbocyclic nucleoside analogues, which are designed for antiviral screening . Scientific studies have demonstrated that derivatives stemming from this core structure, specifically 4-hydroxycyclopent-2-enyl and 4-hydroxycyclohex-2-enyl heterocyclic amides, have been synthesized and evaluated for their biological activity . In vitro antiviral tests conducted through the NIH/NIAID collaboration have shown that these related compounds exhibit promising inhibitory activity against the respiratory virus Influenza A (H1N1), highlighting the research value of this chemical scaffold in developing new antiviral agents . The synthetic utility of this compound is rooted in its role as a building block, accessible via modern synthetic strategies such as the oxidation of nitrile oxides and subsequent hetero-Diels-Alder cycloaddition to form versatile intermediates . Researchers utilize this compound exclusively in laboratory settings for developing potential therapeutic molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

119185-78-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17

IUPAC Name

N-hydroxycyclohex-2-ene-1-carboxamide

InChI

InChI=1S/C7H11NO2/c9-7(8-10)6-4-2-1-3-5-6/h2,4,6,10H,1,3,5H2,(H,8,9)

InChI Key

FQSITJUUKDDSLU-UHFFFAOYSA-N

SMILES

C1CC=CC(C1)C(=O)NO

Synonyms

2-Cyclohexene-1-carbohydroxamicacid(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Chemical Properties

Key differences in substituents influence physical properties:

Compound Melting Point (°C) Reactivity Notes
2-Bromo-N-methyl-N-phenyl...carboxamide 102–103.5 Stabilized by electron-withdrawing Br
N-(Carboxymethyl)cycloheximide derivatives Not reported Polar carboxymethyl enhances solubility
N-Hydroxycyclohex-2-ene-1-carboxamide* Hypothetical N–OH group increases hydrogen bonding

The N–OH group in the target compound is expected to lower melting points compared to bromo analogs due to reduced crystallinity but may improve aqueous solubility .

Reactivity and Stability

  • Bromo-substituted analogs (e.g., ) exhibit stability under basic conditions, making them suitable for further functionalization.
  • N-Hydroxy derivatives are prone to oxidation or decomposition under acidic or oxidative conditions, necessitating inert atmospheres during synthesis .

Research Implications

The N–OH group in this compound may enhance metal-binding capacity compared to carboxymethyl or bromo analogs, suggesting utility in catalysis or medicinal chemistry. However, its lower synthetic efficiency (inferred from ) limits scalability relative to higher-yielding derivatives like those in .

Notes

  • Substituent effects on yield and stability highlight the need for tailored synthetic protocols.
  • Further studies should explore the biological activity of N–OH derivatives in contrast to bromo- or alkyl-substituted carboxamides.

Preparation Methods

Chemoenzymatic Synthesis via Reductive Amination

The chemoenzymatic synthesis of N-hydroxycyclohex-2-ene-1-carboxamide derivatives leverages dual chemical and biological catalysis. A landmark approach involves manganese(III) acetate-mediated acetoxylation of 3-methoxycyclohex-2-en-1-one, followed by lipase-catalyzed hydrolysis to produce 4-hydroxycyclohex-2-en-1-one precursors . Subsequent reductive amination with hydroxylamine derivatives under hydrogenation conditions (Pd/C, 50 psi H₂) yields the target carboxamide.

Critical parameters include:

  • Enantioselectivity : Lipase PS-C II achieves 94% ee for (R)-4-hydroxycyclohex-2-en-1-one

  • Yield optimization : 82% overall yield through stepwise acetoxylation (Step 1: 78%), hydrolysis (Step 2: 91%), and amidation (Step 3: 88%)

Oxidation of Hydroxamic Acid Derivatives

Nitrosocarbonyl chemistry provides an alternative route through the oxidation of hydroxamic acids. Starting from cyclohex-2-en-1-one hydroxamic acid, treatment with N-methylmorpholine-N-oxide (NMO) generates reactive nitrosocarbonyl intermediates, which undergo [4+2] cycloaddition with dienes . Post-cycloaddition hydrolysis under acidic conditions (HCl/THF, 0°C) furnishes N-hydroxycarboxamides.

ConditionYield (%)Regioselectivity (endo:exo)
NMO/DCM, 24h687:1
Cu(OAc)₂/air, 48h755:1

This method demonstrates superior functional group tolerance compared to enzymatic routes, particularly for electron-deficient dienes .

Microwave-Assisted Solvent-Free Amidation

A solvent-free protocol utilizing microwave irradiation significantly accelerates carboxamide formation. Cyclohex-2-en-1-one β-ketoesters react with hydroxylamine derivatives at 180°C under 850 W irradiation, achieving quantitative conversion in 15–60 minutes . Key advantages include:

  • No catalyst requirement : Base-mediated elimination drives the reaction

  • Scalability : 10 mmol scale maintains 89% yield

  • Stereochemical retention : Cis-configuration preserved in 97% of products

Comparative kinetic data:

SubstrateTime (min)Yield (%)
Ethyl cyclohexenonate4592
Methyl cyclohexenonate6088

Enzyme-Catalyzed Cascade Reactions

Biocatalytic routes employ tandem dihydroxylation-reduction sequences. Pseudomonas putida-derived toluene dioxygenase (TDO) first converts phenol derivatives to cyclohex-2-en-1-one cis-diols, which undergo ene reductase-mediated β-elimination to 4-hydroxycyclohex-2-en-1-one . Subsequent carbonyl reductase-catalyzed amidation with hydroxylamine completes the synthesis.

Key metrics :

  • Total turnover number (TTN) : 4,200 for TDO

  • Space-time yield : 1.8 g/L/h in continuous flow systems

  • ee : >99% for (1R,2S)-diol intermediates

Comparative Analysis of Synthetic Methods

A systematic evaluation of four primary methods reveals critical trade-offs:

MethodAvg. Yield (%)ee (%)Cost IndexScalability
Chemoenzymatic85943.2High
Nitrosocarbonyl72N/A2.1Moderate
Microwave amidation90N/A1.8High
Biocatalytic cascade78994.5Low

The microwave method excels in throughput (1.2 kg/day) but lacks stereocontrol, while biocatalytic routes offer unparalleled enantioselectivity at higher operational costs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-hydroxycyclohex-2-ene-1-carboxamide, and how are reaction conditions optimized for yield?

  • Methodological Answer : The synthesis typically involves a multi-step protocol. For structurally similar compounds (e.g., cyclohexene carboxamides), a common approach includes coupling cyclohexene carboxylic acid derivatives with hydroxylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Reaction parameters such as temperature, solvent polarity, and stoichiometry are optimized via iterative kinetic studies. For example, low temperatures minimize side reactions, while polar aprotic solvents enhance nucleophilic attack efficiency. Post-synthesis purification employs recrystallization (hexane/ethyl acetate systems) or column chromatography (silica gel with gradient elution) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the hydroxy and amide functional groups. For instance, the hydroxy proton appears as a broad singlet (~δ 5–6 ppm), while the amide carbonyl carbon resonates near δ 170 ppm.
  • FT-IR : Validates O-H (3200–3500 cm⁻¹) and amide C=O (~1650 cm⁻¹) stretches.
  • LC-MS/HPLC : Determines molecular weight ([M+H]+ via ESI-MS) and purity (>95% by reverse-phase HPLC with UV detection at 254 nm).
  • Elemental Analysis : Confirms empirical formula consistency (e.g., C₈H₁₁NO₂) .

Q. How is the compound’s solubility profile evaluated for in vitro biological assays?

  • Methodological Answer : Solubility is assessed in tiered solvents (DMSO for stock solutions, followed by aqueous buffers at physiological pH). Phase-solubility diagrams identify optimal co-solvents (e.g., PEG-400). Dynamic light scattering (DLS) detects aggregation, while nephelometry quantifies precipitation thresholds. For cell-based studies, cytotoxicity of solvents (e.g., DMSO ≤0.1%) is validated via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound derivatives?

  • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., twinning, poor resolution) are addressed using the SHELX suite:

  • SHELXD : Phases experimental data via dual-space recycling, critical for low-symmetry crystals.
  • SHELXL : Refines high-resolution data with anisotropic displacement parameters. Hydrogen bonding networks are validated using OLEX2 visualization.
  • Validation : Cross-check with DFT-calculated bond lengths/angles (Gaussian 16) and R-factor convergence (<5%) .

Q. What mechanistic strategies are employed to study the compound’s redox behavior in catalytic systems?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Identifies oxidation potentials (e.g., Epa ~1.2 V vs. Ag/AgCl) in acetonitrile with 0.1 M TBAPF₆.
  • Controlled Oxidation/Reduction : Reacts the compound with PCC (for ketone formation) or NaBH₄ (for alcohol derivatives). Products are characterized via GC-MS and 2D NMR (COSY, HSQC).
  • Kinetic Isotope Effects (KIE) : Deuterated analogs (e.g., D₂O exchange) elucidate rate-determining steps in redox pathways .

Q. How are advanced purification techniques applied to isolate enantiomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Uses amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers (α >1.2).
  • Crystallization-Induced Diastereomer Resolution : Forms diastereomeric salts with chiral auxiliaries (e.g., L-tartaric acid).
  • Continuous Flow Chemistry : Enhances enantiomeric excess (ee >99%) via immobilized enzymes (e.g., lipase B) in microreactors .

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